molecular formula C13H19N B13243220 (Cyclopropylmethyl)(1-phenylpropyl)amine

(Cyclopropylmethyl)(1-phenylpropyl)amine

Cat. No.: B13243220
M. Wt: 189.30 g/mol
InChI Key: DYDHIRFCEWNQGC-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C13H19N It is characterized by the presence of a cyclopropylmethyl group and a 1-phenylpropyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)(1-phenylpropyl)amine typically involves the reaction of cyclopropylmethylamine with 1-phenylpropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include cyclopropylmethylamine, 1-phenylpropyl halides, and a suitable base such as sodium hydroxide or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions: (Cyclopropylmethyl)(1-phenylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(Cyclopropylmethyl)(1-phenylpropyl)amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)(1-phenylpropyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N-(Cyclopropylmethyl)-1-phenylethanamine hydrochloride
  • N-(1-Phenylbutyl)cyclopropanamine
  • 1-(4-Methylphenyl)propyl (2-methylpropyl)amine
  • (3-Methylbutyl)(1-phenylpropyl)amine

Comparison: (Cyclopropylmethyl)(1-phenylpropyl)amine is unique due to the presence of both cyclopropylmethyl and 1-phenylpropyl groups. This structural combination imparts distinct chemical and physical properties, making it different from other similar compounds. The cyclopropylmethyl group introduces ring strain and rigidity, while the 1-phenylpropyl group provides aromaticity and potential for π-π interactions.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-phenylpropan-1-amine

InChI

InChI=1S/C13H19N/c1-2-13(14-10-11-8-9-11)12-6-4-3-5-7-12/h3-7,11,13-14H,2,8-10H2,1H3

InChI Key

DYDHIRFCEWNQGC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NCC2CC2

Origin of Product

United States

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